{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate
Description
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate is a benzoate ester derivative featuring a carbamoyl group attached via a methylene bridge. The structure includes:
- A 4-methylbenzoate moiety (ester group at the para position of the benzene ring).
- A {[1-(4-methylphenyl)ethyl]carbamoyl}methyl substituent, comprising a 4-methylphenylethyl chain linked to a carbamoyl group.
The compound’s molecular formula is inferred as C₁₉H₂₁NO₃ (molar mass: 311.38 g/mol), with key functional groups influencing solubility, stability, and reactivity.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-4-8-16(9-5-13)15(3)20-18(21)12-23-19(22)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJPGNPZIOOCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzoyl chloride with 2-amino-2-oxoethyl 4-methylbenzoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Differences and Implications
Substituent Effects on Reactivity and Solubility: The target compound’s 4-methyl groups enhance lipophilicity compared to the methoxy group in 8c or the amino group in . The hydrochloride salt in increases aqueous solubility, whereas the target’s neutral ester may require organic solvents for dissolution.
Synthetic Complexity :
- Compound 8c was synthesized via a photochemical method (43% yield), while the target compound’s inferred synthesis likely involves traditional amide coupling and esterification steps, similar to .
- The high yield (85%) of compound 4f highlights the efficiency of acid-catalyzed condensation compared to photochemical approaches.
Spectral Signatures :
- The target’s methyl groups would produce distinct ¹H NMR signals (δ ~2.3 ppm), differing from the methoxy protons (δ ~3.3 ppm) in 8c .
- The carbamoyl NH group in the target may appear as a broad peak (δ 6–8 ppm), similar to the NH stretches observed in .
Stability Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
